molecular formula C10H15F3N2O2 B1477453 Azetidin-3-yl(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)methanone CAS No. 2098043-32-2

Azetidin-3-yl(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)methanone

Cat. No.: B1477453
CAS No.: 2098043-32-2
M. Wt: 252.23 g/mol
InChI Key: XPHFESSAFHPDCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidin-3-yl(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)methanone is a bicyclic azetidine derivative featuring a methanone bridge connecting two azetidinyl rings. One ring is substituted with a 3-ethoxy-3-(trifluoromethyl) group, while the other retains an unsubstituted azetidin-3-yl moiety.

Properties

IUPAC Name

azetidin-3-yl-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3N2O2/c1-2-17-9(10(11,12)13)5-15(6-9)8(16)7-3-14-4-7/h7,14H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHFESSAFHPDCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CN(C1)C(=O)C2CNC2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Azetidin-3-yl(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)methanone, also known by its CAS number 2098043-32-2, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an azetidine ring, an ethoxy group, and a trifluoromethyl moiety. Its molecular formula is C10H15F3N2O2C_{10}H_{15}F_3N_2O_2, with a molecular weight of 252.23 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, which are critical for biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The azetidine ring is known to participate in enzyme binding and receptor interactions, potentially modulating signaling pathways involved in cell proliferation and apoptosis.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of azetidine derivatives against cancer cell lines. For instance, compounds structurally related to azetidinones have demonstrated significant activity against MCF-7 breast cancer cells, with IC50 values in the nanomolar range .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (nM)Reference
CA-4MCF-73.9
Azetidinone AMCF-75.0
Azetidinone BMDA-MB-2317.0

Anti-inflammatory Properties

In addition to anticancer activity, azetidine derivatives have been investigated for their anti-inflammatory effects. A study reported that certain azetidinones exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of azetidinone derivatives has also been evaluated. Compounds containing similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .

Table 2: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)Reference
Azetidinone CS. aureus2
Azetidinone DE. coli4
Azetidinone EPseudomonas aeruginosa6

Case Studies

  • Case Study on Anticancer Activity : A series of studies conducted on azetidinones indicated that modifications on the azetidine ring significantly influenced their cytotoxicity against breast cancer cell lines. The introduction of electron-withdrawing groups like trifluoromethyl enhanced their potency .
  • Case Study on Anti-inflammatory Effects : A recent investigation into newly synthesized azetidine derivatives demonstrated their ability to reduce inflammation markers in animal models, suggesting their potential as anti-inflammatory agents .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing azetidine rings exhibit promising antimicrobial properties. The presence of the trifluoromethyl group is believed to enhance these activities by improving the compound's interaction with biological targets. For instance, azetidine derivatives have shown effectiveness against various bacteria and fungi, suggesting potential applications in treating infectious diseases .

Anticancer Properties

Azetidin-3-yl(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)methanone has also been evaluated for its anticancer potential. Compounds with similar structures have been tested against human tumor cell lines, demonstrating significant growth inhibition rates. The unique electronic properties conferred by the trifluoromethyl group may play a crucial role in enhancing the anticancer activity of these compounds .

Synthesis of Related Compounds

The synthesis of azetidine derivatives often involves multi-step organic reactions, which can yield various functionalized products. The azetidine ring can participate in transformations such as nucleophilic additions and ring-opening reactions, making it a versatile building block in organic synthesis .

Drug Development

The structural complexity of this compound allows for modifications that can lead to new drug candidates. By altering substituents on the azetidine ring or the ethoxy group, researchers can optimize pharmacological properties, including potency and selectivity for biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidinyl Methanones with Varied Substituents

Hydroxy vs. Ethoxy Substitution

The compound Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)methanone (ID: 2091716-78-6) differs by replacing the ethoxy group with a hydroxy moiety. Key distinctions include:

  • Stability : The ethoxy group may reduce susceptibility to oxidative metabolism compared to the hydroxy variant, which could undergo glucuronidation .
  • Synthetic Accessibility : Hydroxy-substituted analogs are often intermediates in ethoxy derivative synthesis, requiring alkylation steps (e.g., using ethylating agents) .
Pyridine-Linked Azetidinyl Methanones

lists pyridine-based analogs such as Azetidin-1-yl(6-chloro-4-methoxypyridin-3-yl)methanone (MW: 226.66 g/mol) and Azetidin-1-yl(2-chloro-5-(trifluoromethyl)pyridin-3-yl)methanone (MW: 264.64 g/mol). Comparisons include:

  • Bioactivity : Pyridine rings may enhance π-π stacking interactions with biological targets, whereas azetidine-azetidine systems prioritize conformational rigidity.

Table 1: Comparative Properties of Azetidinyl Methanones

Compound Name Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound (Ethoxy-CF₃) ~264.21* 3-ethoxy, 3-CF₃ High lipophilicity, metabolic stability
Hydroxy-CF₃ Analog 236.18 3-hydroxy, 3-CF₃ Higher polarity, lower stability
Pyridine-Cl-OCH₃ Analog 226.66 6-Cl, 4-OCH₃, pyridine Enhanced π-π interactions

*Estimated based on structural similarity to .

Azetidine Derivatives with Alternative Moieties

Ethanamine-Linked Analog

The compound 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-amine () shares the 3-ethoxy-3-CF₃ azetidine group but replaces the methanone bridge with an ethanamine chain. Key differences:

  • ~264.21 g/mol for the target compound).
  • Bioactivity: Amine-containing structures may target amine receptors (e.g., GPCRs), whereas methanone-linked compounds could exhibit distinct binding profiles .

Preparation Methods

Starting Materials and Initial Functionalization

  • Azetidine-3-carboxylic acid is a common starting material. It is converted to methyl azetidine-3-carboxylate hydrochloride by treatment with thionyl chloride in methanol. This step establishes the ester functionality needed for subsequent transformations.

  • Protection of the nitrogen is achieved using tert-butoxycarbonyl (Boc) groups by reacting methyl azetidine-3-carboxylate hydrochloride with Boc anhydride and an amine base such as triethylamine or diisopropylethylamine.

Introduction of the Trifluoromethyl and Ethoxy Groups

  • The trifluoromethyl group is introduced via fluorination of sulfonylated intermediates. For example, tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate or its tosylated analog can be fluorinated using reagents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine to yield tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate.

  • The ethoxy substituent at the 3-position can be introduced through nucleophilic substitution or Michael addition reactions involving ethyl acrylate derivatives and amines, followed by cyclization steps.

Cyclization and Formation of the Azetidine Ring

  • Cyclization is often promoted by bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or by using Grignard reagents like tert-butylmagnesium chloride in tetrahydrofuran (THF).

  • Michael addition of amines to α,β-unsaturated esters followed by intramolecular cyclization is a common approach to form the azetidine ring bearing the desired substituents.

Reduction and Deprotection Steps

  • Reduction of esters to alcohols or aldehydes is typically performed using hydride reducing agents such as sodium borohydride, lithium aluminum hydride (LAH), Red-Al, or diisobutylaluminum hydride (DIBAL).

  • Deprotection of Boc groups or benzhydryl protecting groups is carried out under acidic conditions or by catalytic hydrogenation with palladium catalysts in the presence of acids like para-toluenesulfonic acid.

Formation of the Methanone Linkage

  • The methanone (ketone) linkage between azetidine units is formed by coupling reactions involving activated esters or acid chlorides with amine functionalities.

  • Coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) are used to promote amide bond formation under mild conditions.

Representative Reaction Scheme and Conditions

Step Reaction Type Key Reagents/Conditions Notes
1 Esterification Azetidine-3-carboxylic acid + thionyl chloride + MeOH Methyl azetidine-3-carboxylate hydrochloride formed
2 Boc Protection Boc anhydride + triethylamine or DIPEA Protects azetidine nitrogen
3 Sulfonylation Methanesulfonyl chloride or tosyl chloride + base (e.g., triethylamine) Forms mesylate or tosylate intermediates
4 Fluorination TBAF or HF/trimethylamine Introduces fluoromethyl group
5 Cyclization DABCO or tert-butylmagnesium chloride in THF Forms azetidine ring with substituents
6 Reduction Sodium borohydride, LAH, Red-Al, or DIBAL Converts esters to alcohols or aldehydes
7 Deprotection Catalytic hydrogenation with Pd/C + para-toluenesulfonic acid Removes protecting groups
8 Amide Coupling DCC + DMAP + amine Forms methanone linkage between azetidines

Research Findings and Optimization Notes

  • Hydride Reducing Agents: The choice of hydride reagent affects yield and selectivity. Sodium triacetoxyborohydride and Red-Al are effective for selective reductions without over-reduction.

  • Fluorination Efficiency: Using tetra-butylammonium fluoride (TBAF) provides controlled fluorination with minimal by-products. The presence of chloromethyl impurities can be reduced below 1% by aqueous extraction and purification.

  • Cyclization Conditions: Mild bases like DABCO facilitate cyclization without ring opening or side reactions. Temperature control (0–20 °C) and reaction time (12 hours) are critical for complete conversion.

  • Protection/Deprotection: Boc protection is stable under most reaction conditions but can be efficiently removed by acid treatment. Benzhydryl groups require catalytic hydrogenation for removal.

  • Scale-Up: Industrial scale reactions (e.g., 5000 L reactors) have been successfully conducted with careful control of temperature, nitrogen atmosphere, and extraction/purification steps to ensure product purity and yield.

Summary Table of Key Intermediates and Reagents

Intermediate/Reagent Role in Synthesis Source/Preparation Method
Azetidine-3-carboxylic acid Starting material Commercially available or prepared via known routes
Methyl azetidine-3-carboxylate hydrochloride Ester intermediate Reaction of azetidine-3-carboxylic acid with SOCl2/MeOH
Boc anhydride Nitrogen protecting agent Commercially available
Methanesulfonyl chloride (MsCl) Sulfonylation reagent Commercially available
Tetra-butylammonium fluoride (TBAF) Fluorinating reagent Commercially available
Sodium borohydride, LAH, Red-Al, DIBAL Hydride reducing agents Commercially available
Dicyclohexylcarbodiimide (DCC) + DMAP Coupling reagents Commercially available
Para-toluenesulfonic acid (p-TsOH) Acid catalyst for deprotection Commercially available

Q & A

Q. Q1. What are the optimal synthetic pathways for Azetidin-3-yl(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)methanone, and how do reaction conditions influence yield and purity?

A1. The synthesis involves multi-step reactions, typically starting with azetidine and trifluoromethyl precursors. Key steps include:

  • Nucleophilic substitution : Introduction of the ethoxy and trifluoromethyl groups via reagents like trifluoromethyl iodide under anhydrous conditions .
  • Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the methanone bridge between azetidine rings .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) achieve >95% purity .
    Critical factors : Temperature control (0–5°C for exothermic steps), solvent choice (DMF for polar intermediates), and reaction time (24–48 hr for cyclization) .

Q. Q2. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

A2. Essential techniques include:

  • NMR : ¹H/¹³C NMR to confirm azetidine ring geometry and substituent positions. The trifluoromethyl group shows a distinct ¹⁹F NMR peak at δ -60 to -70 ppm .
  • HRMS : High-resolution mass spectrometry (ESI+) validates the molecular ion [M+H]⁺ at m/z 319.12 .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) monitor purity, with retention time ~8.2 min .

Q. Q3. What are the solubility and stability profiles of this compound under physiological conditions?

A3.

  • Solubility : Low aqueous solubility (<0.1 mg/mL), but DMSO (≥50 mg/mL) is suitable for in vitro assays .
  • Stability : Degrades at pH <3 (acidic cleavage of azetidine) or >9 (hydrolysis of trifluoromethyl group). Store at -20°C under argon .

Advanced Research Questions

Q. Q4. How does the stereochemistry of the azetidine rings influence biological activity, and what computational tools can predict binding modes?

A4.

  • Stereochemical impact : The cis configuration of ethoxy and trifluoromethyl groups enhances binding to serine proteases (e.g., thrombin) by 10-fold compared to trans .
  • Computational modeling : Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict interactions with hydrophobic pockets and hydrogen bonding to catalytic residues .

Q. Q5. What contradictions exist in reported biological activity data, and how can they be resolved experimentally?

A5.

  • Contradictions : Conflicting IC₅₀ values (e.g., 0.5 μM vs. 5 μM in kinase assays) may arise from assay conditions (ATP concentration, buffer pH) .
  • Resolution : Standardize assays (e.g., 1 mM ATP, pH 7.4) and validate via orthogonal methods (SPR for binding affinity, in vitro kinase inhibition) .

Q. Q6. What strategies mitigate side reactions during scale-up synthesis, particularly for the trifluoromethyl group?

A6.

  • Trifluoromethyl stability : Avoid protic solvents (e.g., methanol) to prevent hydrolysis. Use flow chemistry for controlled exotherm management .
  • Byproduct analysis : LC-MS identifies dimers (MW 636.24) from azetidine ring opening; mitigate via excess coupling agent (1.5 eq EDC) .

Methodological Challenges and Recommendations

  • Stereoselective synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) to control azetidine ring configuration .
  • Data reproducibility : Share raw NMR/FID files and HPLC chromatograms in supplementary materials for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azetidin-3-yl(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)methanone
Reactant of Route 2
Azetidin-3-yl(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.